Ferrophosphorus

Übersicht

Beschreibung

Ferrophosphorus is a ferroalloy composed of iron and phosphorus, primarily containing iron phosphides such as Fe₂P and Fe₃P. It is a gray solid material with a melting point between 1050-1100°C. This compound is commonly used in metallurgy as a source of phosphorus for alloying, deoxidizing melts, and removing unwanted compounds into slag .

Wirkmechanismus

Target of Action

Ferrophosphorus is a ferroalloy, an alloy of iron and phosphorus, primarily used in metallurgy . It contains a high proportion of iron phosphides, Fe2P and Fe3P . The primary targets of this compound are the iron oxide impurities present in the production process . It is used as a source of phosphorus for alloying, for deoxidizing the melt, and for removal of unwanted compounds into slag .

Mode of Action

This compound interacts with its targets by acting as a solid solution hardener and a sintering aid . It is used to produce powder metallurgy (P/M) steels with favorable magnetic properties, such as high saturation induction . The addition of this compound to cast iron improves fluidity and therefore the quality of the castings, can increase wear resistance and cutability . In steels, its addition to some alloys can improve corrosion resistance .

Biochemical Pathways

It’s known that this compound is a byproduct of phosphorus production in submerged-arc furnaces from apatites, by their reduction with carbon .

Pharmacokinetics

It’s important to note that any exposure to this compound should be handled with care due to its potential to liberate phosphine in contact with water .

Result of Action

The result of this compound action is the production of materials with improved properties. For instance, it is used to produce steels with favorable magnetic properties . It can also be used as a construction aggregate for the production of high-density concrete for radiation shielding . Furthermore, this compound can be used instead of zinc powder in some paints and coatings due to its good adhesion, anticorrosive properties, electrical and thermal conductivity, and wear resistance .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other elements. For instance, the production of this compound primarily involves the high-temperature carbon reduction of apatite . The presence of silica is necessary to generate calcium silicate . Steel scraps are introduced to restore the original apatite, and the addition of steel scraps and reduced phosphorus results in the formation of this compound .

Biochemische Analyse

Biochemical Properties

Ferrophosphorus plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with metalloproteins, which are proteins that contain a metal ion cofactor. The iron component of this compound can bind to these metalloproteins, influencing their structure and function. Additionally, this compound can act as a source of phosphorus, which is essential for the formation of phospholipids, nucleotides, and other critical biomolecules .

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the iron in this compound can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate signaling pathways and gene expression. The phosphorus component can be incorporated into ATP and other phosphorylated intermediates, playing a crucial role in energy metabolism and cellular signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, the iron in this compound can act as a cofactor for enzymes involved in oxidative phosphorylation and other metabolic pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. The phosphorus component can be involved in phosphorylation reactions, which are critical for the regulation of many cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under physiological conditions, but it can degrade over time, releasing iron and phosphorus ions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth, differentiation, and apoptosis. These effects are often studied in both in vitro and in vivo models to understand the temporal dynamics of this compound activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen. These studies help to determine the safe and effective dosage ranges for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its iron and phosphorus components. The iron in this compound can participate in the electron transport chain, contributing to ATP production. The phosphorus component is essential for the synthesis of nucleotides, phospholipids, and other phosphorylated intermediates. This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. For example, iron transporters can mediate the uptake of the iron component of this compound, while phosphorus transporters can facilitate the uptake of the phosphorus component. These interactions influence the localization and accumulation of this compound within specific cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the iron component of this compound can be targeted to mitochondria, where it participates in oxidative phosphorylation. The phosphorus component can be localized to the nucleus, where it is involved in DNA and RNA synthesis. These localization patterns are essential for the proper functioning of this compound in cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferrophosphorus is typically produced as a byproduct of phosphorus production in submerged-arc furnaces. The process involves the reduction of apatites with carbon, forming this compound from the iron oxide impurities present . Another method involves the synergistic reduction of phosphate rock and copper slag using carbothermal reduction. This method optimizes carbon addition to achieve the highest yield of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reducing phosphate rock with carbon in the presence of iron oxide impurities. The process is carried out in submerged-arc furnaces, where the high temperatures facilitate the reduction reactions . The resulting this compound is then separated from the slag and further processed to achieve the desired purity and composition .

Analyse Chemischer Reaktionen

Types of Reactions: Ferrophosphorus undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with sulfur or pyrite to produce phosphorus pentasulfide . Additionally, this compound can be used as a reducing agent to produce sodium or potassium from sodium carbonate or potassium carbonate .

Common Reagents and Conditions:

Oxidation: this compound can oxidize in the presence of oxygen, forming iron oxides and phosphorus oxides.

Reduction: It can reduce metal oxides to their respective metals, often in the presence of carbon as a reducing agent.

Major Products Formed:

Phosphorus Pentasulfide: Formed by reacting this compound with sulfur or pyrite.

Sodium or Potassium: Produced by reducing sodium carbonate or potassium carbonate with this compound.

Wissenschaftliche Forschungsanwendungen

Ferrophosphorus has a wide range of applications in scientific research and industry:

Vergleich Mit ähnlichen Verbindungen

Iron Phosphide (FeP): Similar to ferrophosphorus but with a different stoichiometric ratio of iron to phosphorus.

Phosphorus Pentasulfide (P₂S₅): Formed by reacting this compound with sulfur or pyrite.

Lithium Iron Phosphate (LiFePO₄): Used as an electrode material in lithium-ion batteries, produced using this compound as a raw material.

Uniqueness: this compound is unique due to its high phosphorus content and its ability to improve the magnetic properties of steels. Its versatility in various industrial applications, such as radiation shielding and anticorrosive coatings, sets it apart from other similar compounds .

Eigenschaften

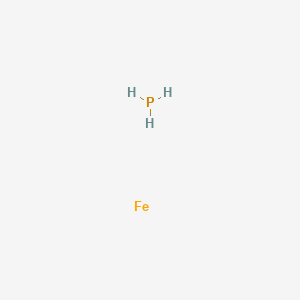

IUPAC Name |

iron;phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3P/h;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMNFVVVDRSINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrophosphorus appears as a solid alloy of iron and phosphorus used in the steel industry ((USCG, 1999). Usually either 18% phosphorus or 25% phosphorus., Gray powder; [MSDSonline] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | FERROPHOSPHORUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Iron phosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8049-19-2 | |

| Record name | FERROPHOSPHORUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11387 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron alloy, base, Fe,P (Ferrophosphorus) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the composition of ferrophosphorus affect its properties?

A1: Yes, the composition, particularly the phosphorus content, significantly influences the properties of this compound. For instance, increasing the phosphorus content generally enhances its hardness, wear resistance, and corrosion resistance but can also increase brittleness []. The presence of other elements, like manganese, can further modify its properties, influencing its use in steelmaking [].

Q2: How does the microstructure of this compound affect its properties?

A2: The microstructure of this compound plays a crucial role in determining its mechanical properties. Studies have shown that finer this compound powder, when used in iron compacts, can lead to the formation of smaller, more spherical pores during sintering. This, in turn, improves the tensile properties, particularly ductility [].

Q3: What are the potential benefits of using this compound in concrete for gamma-ray shielding?

A3: this compound, due to its high density, can enhance the gamma-ray shielding properties of concrete. Research indicates that concrete incorporating this compound aggregates exhibits significantly higher linear attenuation coefficients compared to conventional concrete []. This makes it a promising material for applications requiring radiation protection, such as nuclear power plants and medical facilities.

Q4: Can the oxygen content in this compound powders impact their performance in low-hydrogen sintering atmospheres?

A4: Yes, controlling the oxygen content in this compound powders is critical for achieving desirable impact energies in low-hydrogen sintering environments. Research suggests that excessive oxygen can lead to brittle fracture in sintered parts [].

Q5: Can this compound be used as a raw material to synthesize lithium iron phosphate (LiFePO4) for lithium-ion batteries?

A5: Yes, this compound shows promise as a cost-effective and sustainable precursor for synthesizing LiFePO4, a cathode material for lithium-ion batteries. Studies have demonstrated that LiFePO4 synthesized from this compound exhibits comparable electrochemical performance to commercially available materials [, ].

Q6: Beyond LiFePO4, what other energy materials can be synthesized using this compound?

A6: this compound has been explored for the synthesis of various other energy materials, including: * FePO4: This material is used as a cathode material in lithium-ion batteries and as a catalyst [].* Li3PO4: This is a component of solid electrolytes in lithium-ion batteries [].* Fe2O3: This material has applications in lithium-ion batteries, catalysis, and pigments [].* FexP: This iron phosphide material shows potential as an anode material in lithium-ion batteries [].

Q7: Can this compound be used to produce valuable materials from byproducts of phosphorus production?

A7: Yes, research suggests that this compound can be utilized to synthesize phosphate and iron oxide red from byproducts generated during yellow phosphorus production []. This approach promotes resource efficiency and waste minimization within the phosphorus industry.

Q8: How does this compound behave in a strong acid environment?

A8: Research indicates that this compound demonstrates higher resistance to anodic oxidation in strong acid solutions compared to pure iron []. This resistance is attributed to the formation of a protective ferric phosphate film on the electrode surface during oxidation [].

Q9: What happens when this compound is subjected to anodic oxidation in a strong acid?

A9: Anodic oxidation of this compound in a strong acid results in the formation of a protective layer of ferric phosphate on the electrode surface. This process also releases ferric and orthophosphate ions into the solution. Additionally, the reduction of both soluble Fe+3 and adsorbed ferric phosphate can occur following anodic oxidation [].

Q10: What are the environmental concerns associated with this compound?

A10: this compound, being a byproduct of industrial processes, can pose environmental risks if not managed properly. These include:

Q11: How can we mitigate the environmental impact of this compound production and utilization?

A11: Several strategies can be employed to address the environmental concerns related to this compound:

- Optimized production processes: Developing and implementing cleaner production technologies can minimize waste generation and reduce the environmental footprint of this compound production [, ].

- Waste utilization: Exploring and promoting the use of this compound in various applications, as discussed in previous questions, can contribute to a circular economy and reduce waste disposal [, ].

Q12: How can the principles of green chemistry be applied to the utilization of this compound?

A12: Green chemistry principles can guide the development of more sustainable practices for utilizing this compound. For instance, using this compound as a raw material to synthesize LiFePO4 for batteries aligns with the principle of "atom economy" by minimizing waste generation []. Additionally, exploring alternative, less energy-intensive synthesis routes using this compound can contribute to "design for energy efficiency."

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.